2,2-Difluoro-1-(1H-1,2,4-triazol-1-yl)ethanone
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Overview
Description
2,2-Difluoro-1-(1H-1,2,4-triazol-1-yl)ethanone is a chemical compound with the molecular formula C10H7F2N3O. It is characterized by the presence of a difluorophenyl group and a triazole ring, making it a valuable compound in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(1H-1,2,4-triazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroacetophenone derivatives, while reduction can produce difluoroethanol derivatives .
Scientific Research Applications
2,2-Difluoro-1-(1H-1,2,4-triazol-1-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to active sites, inhibiting enzyme activity and disrupting biological pathways . This makes it a valuable compound in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone .
Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol.
Uniqueness
2,2-Difluoro-1-(1H-1,2,4-triazol-1-yl)ethanone is unique due to its specific combination of a difluorophenyl group and a triazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted applications in various fields .
Properties
Molecular Formula |
C4H3F2N3O |
---|---|
Molecular Weight |
147.08 g/mol |
IUPAC Name |
2,2-difluoro-1-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C4H3F2N3O/c5-3(6)4(10)9-2-7-1-8-9/h1-3H |
InChI Key |
ICQZYPHCROMXKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)C(=O)C(F)F |
Origin of Product |
United States |
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